2-Methyltridecan-4-one
Description
2-Methyltridecan-4-one (CAS: 32-554-1, molecular weight: 282.47 g/mol) is a branched-chain ketone characterized by a 13-carbon backbone with a methyl group at position 2 and a ketone group at position 2. It is a volatile organic compound (VOC) identified in microbial sources, notably in the myxobacterium Stigmatella aurantiaca. This compound is synthesized via microbial secondary metabolism and has been isolated alongside structurally related ketones, suggesting its role in ecological signaling or defense mechanisms.
Properties
CAS No. |
61549-00-6 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2-methyltridecan-4-one |
InChI |
InChI=1S/C14H28O/c1-4-5-6-7-8-9-10-11-14(15)12-13(2)3/h13H,4-12H2,1-3H3 |
InChI Key |
OOYRVTSFYRRJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltridecan-4-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-methyl-1-tridecanol with an oxidizing agent to form the ketone. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 2-methyltridecane. This process can be carried out in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyltridecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol, 2-methyltridecan-4-ol, using reducing agents like lithium aluminum hydride.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products Formed:
Oxidation: 2-Methyltridecanoic acid.
Reduction: 2-Methyltridecan-4-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyltridecan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyltridecan-4-one exerts its effects is primarily through its interaction with specific enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 2-methyltridecan-4-one are best contextualized by comparing it with three categories of analogous compounds: positional isomers , homologues , and simpler branched ketones .
Positional Isomers
3-Methyltridecan-4-one
Homologues
2-Methyltetradecan-4-one
- Structure : A higher homologue with a 14-carbon chain (C₁₅H₃₀O).
- Properties : The extended alkyl chain increases molecular weight (296.50 g/mol estimated) and lipophilicity compared to this compound. This homolog was also identified in Stigmatella aurantiaca.
2-Undecanone
Comparative Data Table
Key Research Findings
Biosynthetic Relationships : The co-occurrence of this compound with its isomer and homologue in Stigmatella aurantiaca suggests shared enzymatic pathways for methyl-branched ketone synthesis.
Functional Trade-offs: While 4-methyl-2-pentanone is prioritized for industrial use due to its volatility, this compound’s larger size may confer specificity in biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
